N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride
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Overview
Description
N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride is a chemical compound with the molecular formula C6H6ClN3O. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride typically involves the reaction of 2-methylpyrimidine-5-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-6-methyluracil-5-carboximidoyl Chloride: Similar in structure but with a different substitution pattern on the pyrimidine ring.
N-Hydroxy-(5-methylpyridine)-2-carbonimidoyl Chloride: Another related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride is unique due to its specific substitution pattern and the presence of both hydroxyl and chloride functional groups. This combination of features gives it distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C6H6ClN3O |
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Molecular Weight |
171.58 g/mol |
IUPAC Name |
N-hydroxy-2-methylpyrimidine-5-carboximidoyl chloride |
InChI |
InChI=1S/C6H6ClN3O/c1-4-8-2-5(3-9-4)6(7)10-11/h2-3,11H,1H3 |
InChI Key |
DBFLJCVBYFGWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C(=NO)Cl |
Origin of Product |
United States |
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